molecular formula C21H22N2O2 B2592728 2-(1,2-dimethyl-1H-indol-3-yl)-N-(4-isopropylphenyl)-2-oxoacetamide CAS No. 862831-41-2

2-(1,2-dimethyl-1H-indol-3-yl)-N-(4-isopropylphenyl)-2-oxoacetamide

Cat. No.: B2592728
CAS No.: 862831-41-2
M. Wt: 334.419
InChI Key: RPYYOQIVKFEOBS-UHFFFAOYSA-N
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Description

2-(1,2-dimethyl-1H-indol-3-yl)-N-(4-isopropylphenyl)-2-oxoacetamide is a useful research compound. Its molecular formula is C21H22N2O2 and its molecular weight is 334.419. The purity is usually 95%.
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Scientific Research Applications

Potential as Cannabinoid Receptor Ligands

  • Research by Moldovan et al. (2017) synthesized a series of indol-3-yl-oxoacetamides, demonstrating their potential as potent and selective ligands for cannabinoid receptors. This suggests potential applications in areas like pain management or neurodegenerative diseases (Moldovan et al., 2017).

Marine Inspired Modulators of Serotonin Receptors

  • Ibrahim et al. (2017) explored marine-derived indole alkaloids for their antidepressant and sedative drug potential. They synthesized compounds based on a 2-(1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide scaffold, showing significant antidepressant-like actions mediated via interaction with serotonin receptors (Ibrahim et al., 2017).

Molecular Conformations and Biological Activities

  • The study by Narayana et al. (2016) on 4-antipyrine derivatives, including compounds related to 2-aryl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamides, highlighted their analgesic, antibacterial, and anti-inflammatory properties. This indicates potential applications in pharmaceuticals for treating various conditions (Narayana et al., 2016).

Anti-Inflammatory Agents

  • Research by Rehman et al. (2022) on new chalcone derivatives, including 1-(4-(2-(1H-indol-1-yl)-2-oxoethoxy)phenyl)-3-phenylprop-2-en-1-one, identified their potential as anti-inflammatory agents. This suggests possible use in developing new treatments for inflammation-related diseases (Rehman et al., 2022).

Potential Biological Activities of Indole Derivatives

  • Avdeenko et al. (2020) synthesized new derivatives of 2,3-dimethylindole, highlighting their potential as biologically active compounds. They suggested activities like glutamyl endopeptidase II inhibition and membrane integrity agonism, indicating diverse pharmacological applications (Avdeenko et al., 2020).

Cytotoxic Activity Against Cancer Cells

  • AkgÜl et al. (2013) evaluated N-substituted isatin derivatives for their cytotoxic activity against various cancer cell lines, demonstrating potential for cancer treatment (AkgÜl et al., 2013).

Development of Non-Linear Optical Materials

  • Uludağ and Serdaroğlu (2020) described the synthesis of indole derivatives for use in non-linear optical materials, highlighting their potential in advanced material science applications (Uludağ & Serdaroğlu, 2020).

Antipsychotic Agents

  • Wise et al. (1987) investigated the potential of 2-(diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide and related compounds as novel antipsychotic agents (Wise et al., 1987).

Mechanism of Action

Properties

IUPAC Name

2-(1,2-dimethylindol-3-yl)-2-oxo-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-13(2)15-9-11-16(12-10-15)22-21(25)20(24)19-14(3)23(4)18-8-6-5-7-17(18)19/h5-13H,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPYYOQIVKFEOBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NC3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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